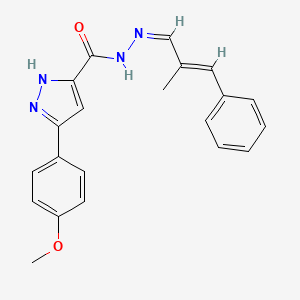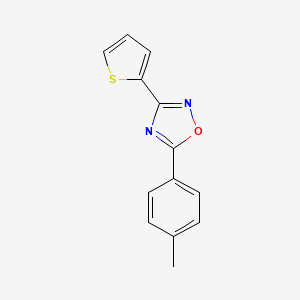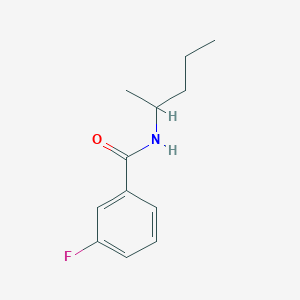![molecular formula C16H15ClFNO2 B5306333 2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide is a chemical compound that belongs to the family of amides. It is commonly known as CFM-2, and it has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
CFM-2 acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that have been shown to have anti-inflammatory and analgesic properties. By inhibiting FAAH, CFM-2 increases the levels of endocannabinoids in the body, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments. It is easy to synthesize and has high purity, making it ideal for use in biochemical assays and animal studies. However, CFM-2 has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of CFM-2. One potential direction is the development of more potent and selective FAAH inhibitors based on the structure of CFM-2. Another direction is the investigation of the potential use of CFM-2 in the treatment of other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of CFM-2 and its potential side effects.
Synthesemethoden
The synthesis of CFM-2 involves the reaction between 4-chloro-2-fluoroaniline and 3-(methoxymethyl)benzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain CFM-2. This synthesis method has been optimized to produce high yields of CFM-2 with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CFM-2 has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-10-11-3-2-4-14(7-11)19-16(20)8-12-5-6-13(17)9-15(12)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVVJCDSWDPNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)
![(1-{[2-(6-methoxy-2-naphthyl)-4-morpholinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5306277.png)

![4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5306313.png)
![N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)

![7-(3,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5306360.png)
![N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5306364.png)
![1-[(3-ethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-2-yl)piperazine](/img/structure/B5306373.png)